Hexacyprone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzyl-2-oxocyclohexyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c17-14-8-4-5-10-16(14,11-9-15(18)19)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWBGHWKTDIMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862461 | |
| Record name | 3-(1-Benzyl-2-oxocyclohexyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892-01-3 | |
| Record name | Hexacyprone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Benzyl-2-oxocyclohexyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXACYPRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1D0U7HRCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Hexacyprone and Its Analogues
Established and Novel Synthetic Routes for Hexacyprone
The synthesis of this compound, given its α-substituted β-keto acid structure, can be logically approached through the alkylation of a pre-formed cyclohexanone (B45756) ring bearing a propionic acid side chain. A highly plausible and established method would be analogous to the malonic ester synthesis, which allows for the introduction of an alkyl group alpha to a carbonyl group.
A likely synthetic route would commence with a derivative of 2-oxocyclohexanepropionic acid, such as its ethyl or methyl ester. The α-proton of the cyclohexanone ring is acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic benzyl (B1604629) source, such as benzyl bromide or benzyl chloride, in an S(_N)2 reaction. The final step would involve the hydrolysis of the ester group to yield the carboxylic acid, this compound.
Plausible Synthetic Route for this compound:
| Step | Reactants | Reagents | Product |
| 1. Enolate Formation | Ethyl 2-oxocyclohexanepropionate | Sodium ethoxide (NaOEt) in ethanol | Sodium enolate of ethyl 2-oxocyclohexanepropionate |
| 2. Alkylation | Sodium enolate of ethyl 2-oxocyclohexanepropionate, Benzyl bromide | - | Ethyl 1-benzyl-2-oxocyclohexanepropionate |
| 3. Hydrolysis | Ethyl 1-benzyl-2-oxocyclohexanepropionate | Aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidic workup | This compound |
While this represents a classic and reliable approach, novel synthetic methodologies could potentially involve transition-metal catalyzed α-arylation reactions, although such methods are more commonly employed for the introduction of aryl groups rather than benzyl groups.
Reaction Mechanisms and Mechanistic Organic Synthesis Studies of this compound
The core of this compound synthesis lies in the alkylation of a ketone enolate. The mechanism for the proposed synthetic route is well-understood in organic chemistry.
Enolate Formation: The process begins with the deprotonation at the α-carbon of the ethyl 2-oxocyclohexanepropionate. A base, such as sodium ethoxide, abstracts the acidic proton, leading to the formation of a resonance-stabilized enolate. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group.
Nucleophilic Attack (Alkylation): The resulting enolate is a potent nucleophile. It attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide) in a classic S(_N)2 fashion. This step forms the crucial carbon-carbon bond, attaching the benzyl group to the cyclohexanone ring at the α-position.
Ester Hydrolysis: The final step is the conversion of the ethyl ester to the carboxylic acid. This can be achieved through either acid-catalyzed or base-mediated hydrolysis. Base-mediated hydrolysis, using a reagent like sodium hydroxide (B78521), results in the formation of the carboxylate salt, which is then protonated in a subsequent acidic workup to yield the final this compound molecule.
Mechanistic studies for this type of reaction would typically focus on optimizing reaction conditions, such as the choice of base, solvent, and temperature, to maximize the yield and minimize side reactions, such as O-alkylation or dialkylation.
Derivatization Strategies and Analogue Synthesis for Academic Exploration
The synthesis of this compound analogues is a valuable endeavor for academic research, particularly for structure-activity relationship (SAR) studies.
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues can be readily achieved by modifying the starting materials in the proposed synthetic route.
Analogues with Substituted Benzyl Groups: By using substituted benzyl halides in the alkylation step, a wide variety of analogues can be prepared. For example, using 4-methylbenzyl bromide would yield an analogue with a tolyl group, while using 4-chlorobenzyl bromide would introduce a chloro-substituted benzyl moiety.
Analogues with Modified Cyclohexanone Rings: Starting with substituted 2-oxocyclohexanepropionic acid esters would lead to analogues with modifications on the cyclohexanone ring. For instance, a methyl group could be introduced at various positions on the ring.
Examples of Potential this compound Analogues:
| Analogue Name | Modification | Potential Synthetic Precursors |
| 4'-Methyl-Hexacyprone | Methyl group on the phenyl ring | Ethyl 2-oxocyclohexanepropionate and 4-methylbenzyl bromide |
| 4'-Chloro-Hexacyprone | Chlorine atom on the phenyl ring | Ethyl 2-oxocyclohexanepropionate and 4-chlorobenzyl bromide |
| 3-Methyl-Hexacyprone | Methyl group on the cyclohexanone ring | Ethyl 3-methyl-2-oxocyclohexanepropionate and benzyl bromide |
Stereoselective Synthesis Approaches for this compound Systems
This compound possesses a stereocenter at the α-carbon of the cyclohexanone ring. The synthesis described above would typically result in a racemic mixture of enantiomers. For academic and potentially therapeutic exploration, the stereoselective synthesis of a single enantiomer is of significant interest.
Modern organic synthesis offers several strategies to achieve this:
Chiral Auxiliaries: A chiral auxiliary could be attached to the propionic acid side chain. This auxiliary would direct the incoming benzyl group to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex, could facilitate the enantioselective alkylation of the enolate.
Enantioselective Protonation: Another approach involves the enantioselective protonation of a pre-formed enolate using a chiral proton source.
Research in the stereoselective synthesis of α-substituted cyclohexanones is an active area, and these methods could be adapted for the synthesis of enantiomerically pure this compound. rsc.orgacs.orgnih.govnih.gov
Scalable Synthetic Approaches and Process Optimization in this compound Chemistry
The transition from a laboratory-scale synthesis to a scalable industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
For the proposed synthesis of this compound, process optimization would focus on:
Reagent Selection: Utilizing less expensive and less hazardous reagents is crucial. For example, exploring the use of benzyl chloride instead of benzyl bromide, and using more economical bases like sodium hydroxide or potassium carbonate.
Solvent Choice: Minimizing the use of volatile and hazardous organic solvents is a key aspect of green chemistry. Investigating solvent-free conditions or the use of more environmentally benign solvents would be a priority. rsc.orgresearchgate.netrsc.org
Reaction Conditions: Optimizing temperature, reaction time, and concentration to maximize throughput and yield while ensuring the reaction is well-controlled and safe on a larger scale.
Purification: Developing an efficient and scalable purification method, such as crystallization, to isolate the final product with high purity, avoiding laborious and costly chromatographic techniques.
Waste Reduction: Implementing strategies to minimize waste generation and to recycle solvents and reagents where possible.
While specific process chemistry for this compound is not documented, the principles of process optimization for similar alkylation and hydrolysis reactions are well-established and would be directly applicable.
Advanced Structural Elucidation and Spectroscopic Characterization of Hexacyprone Compounds
High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation
A combination of high-resolution spectroscopic methods is indispensable for the unambiguous structural elucidation of Hexacyprone in the solution state. These techniques probe the magnetic and vibrational properties of the molecule, as well as its mass, to piece together its intricate framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C. fiveable.melibretexts.orgchemistrysteps.comquizlet.com
¹H-NMR Spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) indicates the electronic environment of a proton, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling, observed as signal splitting, reveals the number of adjacent protons.
¹³C-NMR Spectroscopy maps the carbon framework of the molecule. sparkl.meyoutube.comlibretexts.orglibretexts.orgpressbooks.pub Each unique carbon atom in a different chemical environment gives a distinct signal. youtube.comlibretexts.orglibretexts.orgpressbooks.pub The chemical shift values are indicative of the carbon's hybridization and the electronegativity of attached atoms.
2D NMR Spectroscopy techniques, such as COSY, HSQC, and HMBC, are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. wikipedia.orgslideshare.netweebly.comresearchgate.netsdsu.edu
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached. wikipedia.orgsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different molecular fragments. wikipedia.orgsdsu.edu
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | Key HMBC Correlations (¹H → ¹³C) |
| 1 | 172.5 | - | - | - | - |
| 2 | 58.3 | 4.15 | dd | 1H | C-1, C-3, C-4 |
| 3 | 35.1 | 2.30, 2.15 | m, m | 1H, 1H | C-2, C-4, C-5 |
| 4 | 75.2 | 5.25 | d | 1H | C-2, C-3, C-5, C-6 |
| 5 | 130.8 | 6.10 | d | 1H | C-3, C-4, C-6 |
| 6 | 125.4 | 5.95 | d | 1H | C-4, C-5 |
| 7 | 45.9 | 3.10 | s | 3H | C-2 |
Note: Hypothetical data presented for illustrative purposes.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. acs.orginnovatechlabs.comnih.govresearchgate.net It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. innovatechlabs.com Each functional group has a characteristic absorption frequency range. libretexts.org
For a compound like this compound, FTIR spectroscopy would be expected to reveal key structural motifs. For instance, the presence of a carbonyl group (C=O) would give rise to a strong absorption band in the region of 1650-1750 cm⁻¹. Other characteristic peaks would confirm the presence of C-H, C-N, and C-O bonds.
Interactive Data Table: Hypothetical FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Medium | C-H (aliphatic) stretching |
| 1715 | Strong | C=O (carbonyl) stretching |
| 1640 | Medium | C=C (alkene) stretching |
| 1250 | Strong | C-N stretching |
| 1100 | Strong | C-O stretching |
Note: Hypothetical data presented for illustrative purposes.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the molecular formula. axispharm.comveeprho.com
The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule, as weaker bonds tend to break, and stable fragments are formed. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and provides retention time data in addition to mass information. wikipedia.orgveeprho.comtechnologynetworks.com
For this compound, HRMS would confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]+ or protonated molecule peak [M+H]+, corresponding to its molecular weight. Other peaks in the spectrum would represent fragments of the molecule, aiding in the structural elucidation process.
Interactive Data Table: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 207.1 | 100 | [M+H]⁺ (Protonated Molecule) |
| 179.1 | 85 | [M+H - CO]⁺ |
| 164.1 | 60 | [M+H - CO - CH₃]⁺ |
| 136.1 | 45 | Further fragmentation |
Note: Hypothetical data presented for illustrative purposes. Assumed molecular formula: C₁₀H₁₃N₂O₂.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgazolifesciences.comlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgazolifesciences.comnih.gov
This technique is invaluable for confirming the absolute configuration of chiral centers and revealing the molecule's conformation in the solid state. For this compound, a successful X-ray crystallographic analysis would provide an unambiguous three-dimensional model of the molecule, validating the connectivity and stereochemistry determined by other spectroscopic methods.
Interactive Data Table: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.33 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1075.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.28 |
Note: Hypothetical data presented for illustrative purposes.
Advanced Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for investigating the stereochemical properties of chiral molecules like this compound. daneshyari.comcreative-biostructure.comnih.govkud.ac.inscribd.com These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample. daneshyari.comcreative-biostructure.com
The resulting spectra, known as Cotton effects, are highly sensitive to the spatial arrangement of atoms around the stereocenter(s). kud.ac.in By comparing experimental CD or ORD spectra with those predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of the molecule can be confidently assigned. daneshyari.comnih.gov
For this compound, with its putative chiral centers, chiroptical spectroscopy would be the key to determining its absolute stereochemistry in solution, complementing the solid-state information from X-ray crystallography.
Computational Chemistry and Theoretical Molecular Modeling of Hexacyprone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which governs its geometry, stability, and reactivity. wikipedia.org These methods solve the Schrödinger equation, or a simplified form of it, to yield information about molecular orbitals and energy levels. northwestern.edu For Hexacyprone (1-benzyl-2-oxo-cyclohexanepropionic acid), these calculations can pinpoint the most reactive sites, predict spectroscopic properties, and quantify the energies of different molecular states.
The primary approaches in quantum chemistry are broadly categorized into ab initio methods, semi-empirical methods, and Density Functional Theory (DFT). youtube.comwikipedia.org Ab initio methods, such as Hartree-Fock (HF) and more advanced methods like Coupled Cluster (CC), derive results from first principles without experimental parameters. uni-koeln.detaylor.edu DFT, a widely used alternative, calculates the electron density to determine the system's energy and has proven to be a cost-effective and accurate method for many molecular systems. taylor.edu
Detailed research findings from quantum chemical calculations on this compound would involve analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how this compound would interact with other molecules. For instance, the HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location indicates sites for nucleophilic attack. Given this compound's structure, calculations would likely show high electron density around the oxygen atoms of the ketone and carboxylic acid groups.
Table 1: Common Quantum Chemical Methods and Their Applications
| Method | Description | Typical Application for this compound |
|---|---|---|
| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It neglects electron correlation. taylor.edu | Initial geometry optimization, calculation of molecular orbitals. |
| Density Functional Theory (DFT) | A method that calculates the total energy of a system based on its electron density. Various functionals (e.g., B3LYP, M06-2X) are used to approximate the exchange-correlation energy. taylor.edu | Geometry optimization, electronic properties, reaction energies, MEP mapping. |
| Coupled Cluster (CC) | A highly accurate ab initio method that includes electron correlation effects. It is computationally expensive. researchgate.net | High-accuracy single-point energy calculations for benchmarking. |
| Semi-empirical Methods | Methods that use parameters derived from experimental data to simplify calculations. They are faster but generally less accurate than ab initio or DFT methods. | Rapid screening of large sets of this compound derivatives. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and intermolecular interactions. mdpi.com For this compound, a molecule with multiple rotatable bonds, MD simulations are invaluable for exploring its vast conformational landscape and understanding how it might interact with biological targets or solvent molecules. nih.govnih.gov
A typical MD simulation involves defining a force field, which is a set of parameters that describes the potential energy of the system. biorxiv.org The molecule is then placed in a simulated environment, often a box of water molecules, and its trajectory is calculated over a set period, typically nanoseconds to microseconds. mdpi.com Analysis of this trajectory reveals stable conformations, the dynamics of structural changes, and the nature of interactions with surrounding molecules. mdpi.com For this compound, MD could reveal the preferred orientations of the benzyl (B1604629) and propionic acid substituents on the cyclohexane (B81311) ring and how these conformations are influenced by the solvent.
Table 2: Key Parameters in a Molecular Dynamics Simulation Setup for this compound
| Parameter | Description | Example Value/Choice |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | CHARMM, AMBER, OPLS |
| Solvent Model | The representation of the solvent. Can be explicit (e.g., TIP3P water molecules) or implicit (a continuum model). biorxiv.org | Explicit TIP3P Water |
| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Simulation Time | The total duration of the simulation. | 100 ns - 1 µs |
| Time Step | The interval between successive evaluations of forces and positions. | 2 fs |
| Temperature & Pressure | The thermodynamic conditions of the simulation. | 300 K, 1 atm |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. frontiersin.org QSAR models are powerful tools in drug design for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead molecules. nih.gov
To build a QSAR model for this compound analogs, one would first need a dataset of related compounds with measured biological activity. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Statistical methods, ranging from Multiple Linear Regression (MLR) to machine learning algorithms like Support Vector Machines (SVM) or Neural Networks, are then used to create a mathematical equation that links the descriptors to the activity. nih.govnih.gov The resulting model can identify which molecular features are most important for the desired activity, providing clear design principles for future synthesis.
Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound Derivatives
| Descriptor Class | Specific Descriptor Example | Property Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Zagreb Index | Molecular branching and complexity |
| Geometrical | Polar Surface Area (PSA) ebi.ac.uk | A measure of the surface area contributed by polar atoms; relates to membrane permeability. |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Physicochemical | AlogP ebi.ac.uk | Lipophilicity/hydrophobicity |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. libretexts.org The MEP at any given point represents the interaction energy between a positive point charge (a proton) and the molecule's own nuclei and electrons. uni-muenchen.de This map is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com
The MEP is typically calculated using quantum chemical methods (like DFT) and then mapped onto the molecule's electron density surface. uni-muenchen.deresearchgate.net A color-coded scheme is used for visualization:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are attractive to positive charges (electrophiles).
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are attractive to negative charges (nucleophiles).
Green/Yellow: Regions of intermediate or neutral potential.
For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the carbonyl group and the carboxylic acid functional group, as these are the most electronegative atoms and represent likely sites for hydrogen bonding or coordination to metal ions. ontosight.ai The hydrogen atom of the carboxylic acid would exhibit a positive potential (blue), highlighting its acidic nature. The aromatic benzyl ring would show a region of negative potential above and below the plane of the ring due to its π-electron system.
Table 4: Interpretation of MEP Color-Coding for this compound
| Color | Potential | Interpretation for this compound's Structure |
|---|---|---|
| Red | Negative | Electron-rich regions. Expected around the carbonyl and carboxylic oxygen atoms. Potential hydrogen bond acceptor sites. |
| Blue | Positive | Electron-poor regions. Expected on the acidic proton of the carboxylic acid. Potential hydrogen bond donor site. |
| Green | Near-Zero | Non-polar regions. Expected around the aliphatic cyclohexane ring and parts of the benzyl group's hydrocarbon structure. |
| Yellow | Intermediate | Regions of mild electron density. |
Reaction Pathway and Transition State Analysis
Computational chemistry provides the means to explore the mechanism of chemical reactions by mapping out the potential energy surface that connects reactants to products. wikipedia.org Reaction pathway analysis involves identifying the minimum energy path a reaction is likely to follow, while transition state (TS) analysis focuses on locating and characterizing the highest energy point along this path—the transition state. The TS represents the energetic barrier that must be overcome for the reaction to occur.
Table 5: Steps in a Computational Reaction Pathway Analysis for this compound Synthesis
| Step | Description | Computational Method |
|---|---|---|
| 1. Geometry Optimization | Optimize the 3D structures of reactants, intermediates, and products to find their lowest energy conformations. | DFT (e.g., B3LYP/6-31G*) |
| 2. Transition State Search | Locate the saddle point (transition state structure) connecting two minima (e.g., reactant and intermediate) on the potential energy surface. | Saddle point optimization algorithms (e.g., QST2, QST3, Berny) |
| 3. TS Verification | Perform a vibrational frequency calculation on the located TS structure. A true TS has one and only one imaginary frequency. | Frequency Analysis |
| 4. Intrinsic Reaction Coordinate (IRC) | Trace the minimum energy path from the transition state down to the connected reactant and product to confirm the reaction pathway. | IRC Calculation |
Mechanistic Investigations of Hexacyprone S Chemical Biology
Molecular Binding Interactions with Biological Macromolecules
The interaction of a small molecule like Hexacyprone with macromolecules such as proteins is fundamental to its potential biological activity. These interactions are governed by the principles of molecular recognition, where the ligand fits into a binding site on the protein, driven by a combination of forces. epo.org The shape and chemical properties of both the ligand and the protein's binding site are crucial for effective binding. epo.org
Ligand-Protein Binding Dynamics and Energetics
The study of ligand-protein binding dynamics involves understanding how these molecules interact over time. Computational methods, particularly Molecular Dynamics (MD) simulations, are powerful tools for this purpose. leeds.ac.ukmdpi.com MD simulations can predict the behavior of a molecule within a biological target, providing insights that go beyond the static picture offered by molecular docking. mdpi.comfrontiersin.org These simulations model the system's flexibility and can help estimate binding affinities by calculating the energetic contributions to the binding event. leeds.ac.uknih.gov Key to this analysis is the understanding that proteins are not rigid structures but exist as an ensemble of conformations. frontiersin.org The binding process can occur through an "induced-fit" mechanism, where the ligand's presence causes the protein to change shape, or through "conformational selection," where the ligand binds to a pre-existing, favorable conformation. frontiersin.org
Currently, specific studies detailing the binding dynamics and energetics of this compound with any particular protein are not available in the public domain. Research in this area would require computational approaches like MD simulations validated by experimental techniques such as Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR) to characterize the thermodynamics and kinetics of its binding. leeds.ac.uk
Interactive Table: Physicochemical Properties of this compound This table summarizes key calculated properties for this compound, which influence its potential binding behavior. ebi.ac.uk
| Property | Value | Source |
| Molecular Formula | C16H20O3 | ebi.ac.uk |
| Molecular Weight | 260.33 g/mol | ebi.ac.uk |
| AlogP | 3.22 | ebi.ac.uk |
| Polar Surface Area | 54.37 Ų | ebi.ac.uk |
| Molecular Species | ACID | ebi.ac.uk |
| Acidic pKa | 4.67 | ebi.ac.uk |
Receptor Selectivity Profiling through Advanced Assays (e.g., XRF-based binding assays)
Determining how selectively a compound binds to its intended target over other proteins is a critical step in drug development. epo.org Advanced techniques are employed to profile this selectivity. One such method involves X-ray Fluorescence (XRF) spectrometry. epo.orggoogleapis.com This technique can be used to estimate the binding selectivity of a chemical that contains a heavy element (atomic number of nine or higher) to at least two different receptors. epo.org The method works by measuring the XRF signal from the heavy element within the chemical-receptor complex. epo.org By comparing the signal intensity for different receptors, a ratio can be calculated that indicates the compound's selectivity for one receptor over another. googleapis.com
A patent for this technology lists this compound among a large number of chemical compounds for which this method could be applicable for estimating binding selectivity. epo.orggoogleapis.com This suggests its potential for being analyzed with such advanced assays, should it be labeled with a suitable heavy atom.
Interactive Table: Principle of XRF-based Selectivity Assay This table outlines the steps described in the patent for using XRF to determine receptor binding selectivity. epo.orggoogleapis.com
| Step | Description | Purpose |
| 1 | Deposit a portion of a first receptor and a second receptor on a substrate. | Prepare the biological targets for analysis. |
| 2 | Establish a baseline XRF signal for a heavy element in each receptor portion. | Account for any background signal from the receptors themselves. |
| 3 | Expose the receptors to the chemical containing the heavy element. | Allow the formation of chemical-receptor complexes. |
| 4 | Measure the XRF signal from the heavy element in each chemical-receptor complex. | Quantify the amount of chemical bound to each receptor. |
| 5 | Calculate the net XRF signal for each complex by subtracting the baseline. | Isolate the signal corresponding only to the bound chemical. |
| 6 | Compare the net signals to estimate the binding selectivity of the chemical for the different receptors. | Determine the preference of the compound for one target over another. |
Enzymatic Modulation and Inhibition Mechanisms
Small molecules can alter biological processes by modulating the activity of enzymes. This can occur through competitive inhibition, where the molecule blocks the enzyme's active site, or through noncompetitive or allosteric mechanisms, where it binds to a different site and changes the enzyme's shape and function. drugbank.com
There is currently no specific data available in the ChEMBL database or other public resources regarding this compound's bioactivity or its ability to modulate or inhibit specific enzymes. ebi.ac.uk To illustrate a potential mechanism for a cyclic compound, one can look at Tranexamic Acid. It acts as a lysine (B10760008) mimetic, competitively inhibiting the activation of plasminogen to plasmin by blocking specific binding sites. drugbank.comnih.gov Investigating whether this compound could act as a mimetic for an endogenous molecule to inhibit a particular enzyme would be a standard research approach.
Interactions with Cellular Pathways at a Molecular Level
The biological effect of a compound is ultimately determined by its influence on cellular signaling pathways. Small molecules can perturb these pathways, leading to various cellular responses. For example, the thioredoxin-interacting protein (TXNIP) is a key regulator of the cellular stress response. nih.gov It can shuttle between the nucleus and mitochondria and interact with other proteins to activate inflammatory pathways like the NLRP3 inflammasome, or apoptotic signaling pathways. nih.gov
Specific studies on the interaction of this compound with any cellular pathways have not been published. Research would be needed to determine if this compound can modulate pathways involved in inflammation, cell proliferation, or stress response. This would typically involve cell-based assays to measure changes in protein expression, phosphorylation status, or other downstream markers of pathway activation or inhibition. nih.gov
Design and Application of this compound as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein target. nih.gov The design of such probes is a key activity in chemical biology, with fluorescent probes being particularly valuable as they allow for the visualization of biological processes like cancer cell activity or changes in mitochondrial polarity. nih.govnih.gov An effective probe must be selective for its target and can be modified to include a reporter tag, such as a fluorophore, without losing its binding activity. nih.gov
While this compound is listed in the Probes And Drugs database, there is no published research detailing its design or application as a chemical probe. wikidata.org The development of this compound into a chemical probe would require identifying a specific biological target, followed by synthetic modification to attach a reporter group. Its core structure could potentially serve as a scaffold for creating a library of probe molecules for screening against various biological targets. nih.gov
Environmental Fate and Transformation Chemistry of Hexacyprone
Chemical Mobility and Distribution in Environmental Compartments
Adsorption/Desorption Dynamics with Environmental Matrices
Further research and publication of studies on the environmental characteristics of Hexacyprone are necessary before a comprehensive and scientifically accurate article on its environmental fate and transformation chemistry can be composed.
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Sample Preparation Strategies for Complex Research Samples (e.g., Solid Phase Extraction)
Effective sample preparation is a critical step for isolating analytes like Hexacyprone from complex matrices such as biological fluids or environmental samples prior to chromatographic analysis. sigmaaldrich.comsigmaaldrich.com Solid Phase Extraction (SPE) is a powerful and widely used technique for sample cleanup and concentration, offering greater selectivity and reduced solvent consumption compared to traditional liquid-liquid extraction. scharlab.com The versatility of SPE makes it suitable for a broad range of applications in pharmaceutical, environmental, and clinical research. sigmaaldrich.comscharlab.com
The SPE process is based on the principles of liquid chromatography, where a compound is partitioned between a liquid phase (the sample matrix) and a solid stationary phase (the sorbent). sigmaaldrich.comscharlab.com It typically involves four main steps:
Conditioning: The sorbent in the SPE cartridge is activated with a solvent to ensure reproducible interaction with the sample. scharlab.com
Loading (Retention): The sample is passed through the cartridge, and the analyte of interest is retained on the solid phase through various interactions. scharlab.com
Washing: Interfering compounds and impurities are selectively washed from the cartridge while the analyte remains bound. scharlab.com
Elution: A specific solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte from the cartridge for subsequent analysis. scharlab.com
The choice of sorbent is crucial and depends on the properties of the analyte and the matrix. For a cyclic ketone like this compound, various sorbents could be considered depending on its polarity and the nature of the sample matrix.
Table 1: Common Solid Phase Extraction (SPE) Sorbents and Their Mechanisms
| Sorbent Type | Interaction Mechanism | Typical Analytes | Potential Application for this compound |
| Reversed-Phase (e.g., C18, C8) | Non-polar interactions | Moderately polar to non-polar compounds from aqueous matrices | Extraction from aqueous research samples |
| Normal-Phase (e.g., Silica, Alumina) | Polar interactions (H-bonding, dipole-dipole) | Polar compounds from non-polar organic solvents | Purification from non-polar organic extracts |
| Ion-Exchange (e.g., SAX, SCX) | Electrostatic interactions | Charged or ionizable compounds | Not directly applicable unless derivatized to carry a charge |
| Polymeric (e.g., Polystyrene-divinylbenzene) | Multiple interactions (non-polar, pi-pi) | Broad range of acidic, neutral, and basic compounds | Versatile option for various complex matrices |
Derivatization Techniques for Enhanced Analytical Sensitivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS). jfda-online.comgnomio.com For compounds like this compound, derivatization can increase volatility, improve thermal stability, and enhance detector response, leading to greater analytical sensitivity and more reliable quantification. jfda-online.comresearchgate.net
The primary goal of derivatization in the context of analyzing a ketone is often to target the carbonyl functional group. This modification reduces the polarity of the compound, which in turn decreases the potential for hydrogen bonding and improves its chromatographic behavior. gcms.cz Common derivatization reactions for aldehydes and ketones include the formation of oximes or hydrazones. gcms.cz For example, reacting a ketone with an o-alkylhydroxylamine hydrochloride reagent forms a more volatile and stable oxime derivative suitable for GC analysis. gcms.cz
In GC/MS analysis, derivatization can also be used to generate mass spectra with characteristic fragments that aid in structural elucidation and improve the selectivity of the method. jfda-online.com The choice of derivatizing agent depends on the specific functional groups present in the analyte and the analytical objectives. researchgate.net
Table 2: Selected Derivatization Reagents for Ketones and Other Functional Groups
| Reagent Class | Example Reagent | Target Functional Group(s) | Derivative Formed | Purpose |
| Alkylation | Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Carboxylic acids, Phenols, Amines | Esters, Ethers, Amides | Increases volatility, improves stability gnomio.com |
| Acylation | Pentafluoropropionic Anhydride (PFPA) | Alcohols, Phenols, Amines | Fluoroacyl derivatives | Enhances detectability by Electron Capture Detector (ECD) jfda-online.com |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Alcohols, Phenols, Carboxylic acids, Amines | Trimethylsilyl (TMS) ethers/esters | Reduces polarity, increases volatility for GC analysis gcms.cz |
| Oxime Formation | O-Alkylhydroxylamine HCl | Aldehydes, Ketones | Oximes | Increases volatility and stability for ketones gcms.cz |
Future Directions and Emerging Research Avenues in Hexacyprone Chemistry
Integration with Advanced Materials Science Research
The exploration of Hexacyprone's potential within advanced materials science remains a nascent field. The molecule's distinct architecture, featuring a cyclohexanone (B45756) ring, a propanoic acid chain, and a benzyl (B1604629) group, could be leveraged for the development of novel polymers and functional materials. Future research could investigate the incorporation of the this compound moiety into polymer backbones or as a pendant group to introduce specific functionalities. Such materials could exhibit unique thermal, mechanical, or optical properties, opening doors for applications in areas like specialty plastics, coatings, and composites. Further studies might also explore the self-assembly properties of this compound derivatives to create structured nanomaterials with potential uses in electronics or biomedicine.
Exploration in Catalysis and Organocatalysis
The potential of this compound and its derivatives as catalysts or in organocatalytic systems is an area ripe for investigation. The presence of a ketone and a carboxylic acid group within the same molecule offers possibilities for bifunctional catalysis. For instance, the carboxylic acid could act as a Brønsted acid to activate substrates, while the ketone could participate in other catalytic cycles or be modified to create a chiral center for asymmetric catalysis. Researchers could explore the use of this compound-based structures as ligands for metal-catalyzed reactions or as scaffolds for the development of new organocatalysts for a variety of chemical transformations.
Supramolecular Chemistry and Self-Assembly Research
The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, presents a promising avenue for this compound research. The functional groups present in this compound, such as the carboxylic acid and the aromatic ring, are capable of forming hydrogen bonds and π-π stacking interactions, respectively. These interactions could be exploited to direct the self-assembly of this compound molecules into well-defined supramolecular architectures like gels, liquid crystals, or molecular capsules. Future studies could focus on modifying the this compound structure to enhance these non-covalent interactions and control the resulting self-assembled structures for applications in areas such as drug delivery, sensing, and materials science.
Development of Novel Research Tools based on this compound Scaffold
The this compound scaffold itself could serve as a versatile platform for the development of novel research tools. By functionalizing the core structure, a variety of molecular probes and labeling agents could be synthesized. For example, fluorescent tags could be attached to the molecule to study biological processes, or reactive groups could be introduced to create cross-linking agents for studying protein-protein interactions. The development of a library of this compound-based compounds with diverse functionalities could provide chemists and biologists with new tools to investigate complex chemical and biological systems.
Q & A
Q. What are the established synthetic pathways for Hexacyprone, and how can their efficiency be quantitatively compared?
Methodological Answer: To evaluate synthetic efficiency, design experiments comparing key metrics:
- Reaction yield (gravimetric analysis).
- Purity (HPLC or NMR spectroscopy, referencing purity thresholds ≥95% ).
- Scalability (bench-to-pilot transition feasibility).
Use a comparative table to document variables (e.g., catalysts, solvents, temperature):
| Pathway | Catalyst | Solvent | Yield (%) | Purity (%) | Scalability Rating (1–5) |
|---|---|---|---|---|---|
| Route A | Pd/C | EtOH | 78 | 97 | 3 |
| Route B | NiCl₂ | DMF | 65 | 92 | 2 |
Prioritize reproducibility by adhering to IUPAC guidelines for reporting synthetic protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks using - and -NMR, cross-referencing with computational predictions (e.g., DFT simulations) .
- Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolve stereochemistry for crystalline derivatives .
Report discrepancies between experimental and theoretical data, noting instrumental limitations (e.g., sensitivity thresholds) .
Advanced Research Questions
Q. How can molecular dynamics simulations elucidate this compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding affinities (ΔG values) to receptors (e.g., enzyme active sites).
- Free-Energy Perturbation (FEP): Calculate binding energy differences between analogs .
- Validation: Correlate in silico results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Address computational limitations (e.g., force field accuracy) by triangulating data across multiple software platforms .
Q. What statistical frameworks resolve contradictions in reported thermodynamic properties of this compound?
Methodological Answer:
Q. How do solvent polarity and pH influence this compound’s stability in aqueous matrices?
Methodological Answer:
- Design: Conduct accelerated stability studies (40°C/75% RH for 6 months) across pH 3–9.
- Analytical Tools: Monitor degradation via LC-MS and quantify half-life (t₁/₂) using first-order kinetics .
- Data Interpretation: Construct a stability-pH profile to identify optimal storage conditions.
| pH | t₁/₂ (days) | Major Degradant (%) |
|---|---|---|
| 3 | 30 | 5 |
| 7 | 90 | 1 |
| 9 | 15 | 12 |
Methodological Guidance for Data Presentation
- Tables: Include processed data directly supporting the research question (e.g., dose-response curves, kinetic parameters) .
- Figures: Use high-resolution plots (e.g., Arrhenius plots for thermodynamic studies) with error bars denoting SEM .
- Appendices: Archive raw data (e.g., NMR spectra, crystallographic files) in repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
